molecular formula C15H13N3O B1301159 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one CAS No. 27440-42-2

3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one

Cat. No.: B1301159
CAS No.: 27440-42-2
M. Wt: 251.28 g/mol
InChI Key: SFPYLVILXJIMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one typically involves the condensation of 4-aminoacetophenone with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinazolinone core.

  • Step 1: Formation of Schiff Base

      Reactants: 4-aminoacetophenone and anthranilic acid

      Conditions: Dehydrating agent (e.g., polyphosphoric acid), heat

      Intermediate: Schiff base

  • Step 2: Cyclization

      Conditions: Continued heating

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sulfuric acid (for sulfonation), nitric acid (for nitration), and halogens (for halogenation).

Major Products

    Oxidation: Nitro derivatives

    Reduction: Dihydroquinazolinones

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3H-quinazolin-4-one: Lacks the 4-amino-phenyl group, resulting in different biological activities.

    4-Amino-3H-quinazolin-2-one: Similar structure but different substitution pattern, leading to varied reactivity and applications.

    3-(4-Nitro-phenyl)-2-methyl-3H-quinazolin-4-one: Nitro group instead of amino group, affecting its chemical and biological properties.

Uniqueness

3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one is unique due to the presence of the 4-amino-phenyl group, which imparts specific reactivity and biological activity. This structural feature makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

IUPAC Name

3-(4-aminophenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPYLVILXJIMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365407
Record name 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27440-42-2
Record name 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one
Reactant of Route 3
Reactant of Route 3
3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one
Reactant of Route 4
Reactant of Route 4
3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one
Reactant of Route 5
3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.